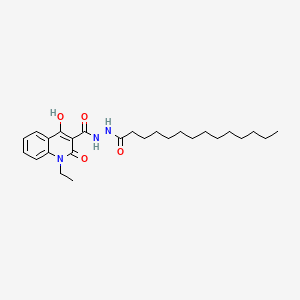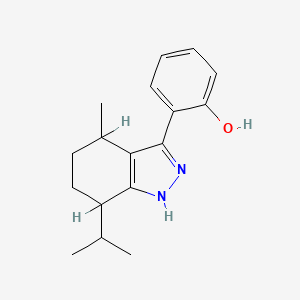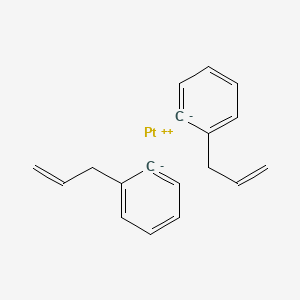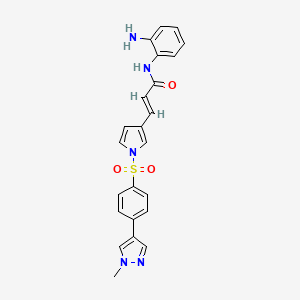
CBT-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CBT is a MDR modulator, is also a naturally-occurring, orally bioavailable bisbenzylisoquinoline plant alkaloid with potential chemosensitization activity. MDR modulator CBT-1 binds to and inhibits the MDR efflux pump P-glycoprotein (P-gp), which may inhibit the efflux of various chemotherapeutic agents from tumor cells and reverse P-gp-mediated tumor cell MDR. P-gp is a transmembrane ATP-binding cassette (ABC) transporter and is overexpressed by some multidrug resistant tumors.
Wissenschaftliche Forschungsanwendungen
1. Efficacy in Treating Mood Disorders
CBT (Cognitive-Behavioral Therapy) has been validated as an effective psychotherapy for mood disorders like depression. Its effectiveness is linked to the understanding of mood-related changes in cognition and behavior. Research shows that CBT is effective in regulating affect and reducing symptoms in depression patients. This therapy was among the first to be evaluated against active conditions like antidepressant pharmacotherapy, showing similar clinical outcomes. Notably, neuroimaging studies have started illustrating brain changes associated with effective CBT, offering insights into brain-mind connections and informing clinical choices for treatment suitability and prognosis in depression treatment (Zaretsky, Segal, & Fefergrad, 2007).
2. Treatment for Schizophrenia
A pilot study in Hong Kong highlighted the efficacy of CBT conducted by novice therapists (mainly social workers) for hostel residents with treatment-resistant schizophrenia. The study reported a reduction in the severity of psychotic symptoms and improvement in self-esteem after six months of CBT, suggesting its usefulness in reducing symptoms and distress in patients with schizophrenia (Ng, Hui, & Lui Pau, 2008).
3. Broad Efficacy Across Various Disorders
CBT has been applied to a wide range of problems, including substance use disorder, schizophrenia, depression, anxiety disorders, and more. A review of 269 meta-analytic studies showed strong support for CBT in treating anxiety disorders, somatoform disorders, bulimia, and general stress, among others. This extensive evidence base highlights CBT's role as a significant therapeutic approach across various psychological disorders (Hofmann, Asnaani, Vonk, Sawyer, & Fang, 2012).
4. Efficacy in Generalized Anxiety
CBT has been recognized as an effective treatment for Generalized Anxiety Disorder (GAD). Research indicates that CBT leads to reductions in worry and is comparable in efficacy to pharmaceutical treatments. Notably, CBT was found to be more effective six months after study completion compared to pharmaceutical treatments, suggesting its long-term benefits in treating GAD (Borza, 2017).
5. CBT for Schizophrenia: A Bibliometric Analysis
A comprehensive analysis of research on CBT for schizophrenia from 2000 to 2019 identified the progress in this field. The study found increasing publications and interest in this area, with research topics focusing on randomized controlled trials, quality of life improvements, and meta-analyses. This trend underscores the growing recognition and potential of CBT in treating schizophrenia (Fei, Wang, Zheng, Liu, & Liang, 2021).
Eigenschaften
Aussehen |
Solid powder |
|---|---|
Synonyme |
CBT1; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1191526.png)
![N-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B1191528.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)

![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)


